

Spectroscopic Profile of 2-Pentylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Pentylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the organic compound **2-Pentylpyridine** (C₁₀H₁₅N). The information presented herein has been compiled from various spectral databases and is intended to serve as a valuable resource for researchers and scientists engaged in the identification, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

Chemical Structure and Properties

- IUPAC Name: **2-Pentylpyridine**
- Molecular Formula: C₁₀H₁₅N[1]
- Molecular Weight: 149.23 g/mol [1]
- CAS Number: 2294-76-0[1]
- Appearance: Colorless to yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **2-Pentylpyridine** were acquired in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

The ^1H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Description
~8.52	Doublet of doublets, 1H (α -proton on pyridine ring)
~7.57	Triplet of doublets, 1H (γ -proton on pyridine ring)
~7.13	Doublet of triplets, 1H (β -proton on pyridine ring)
~7.08	Doublet of triplets, 1H (β' -proton on pyridine ring)
~2.78	Triplet, 2H (α -CH ₂ of pentyl group)
~1.73	Quintet, 2H (β -CH ₂ of pentyl group)
~1.34	Sextet, 2H (γ -CH ₂ of pentyl group)
~1.33	Sextet, 2H (δ -CH ₂ of pentyl group)
~0.90	Triplet, 3H (ω -CH ₃ of pentyl group)

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Carbon Atom Assignment
162.60	C2 (Carbon of pyridine ring attached to pentyl group)
149.21	C6 (α -carbon to Nitrogen in pyridine ring)
136.20	C4 (γ -carbon to Nitrogen in pyridine ring)
122.68	C5 (β -carbon to Nitrogen in pyridine ring)
120.84	C3 (β' -carbon to Nitrogen in pyridine ring)
38.44	α -CH ₂ of pentyl group
31.63	β -CH ₂ of pentyl group
29.62	γ -CH ₂ of pentyl group
22.55	δ -CH ₂ of pentyl group
14.02	ω -CH ₃ of pentyl group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

m/z	Relative Intensity (%)	Proposed Fragment Ion
149	~30	[M] ⁺ (Molecular Ion)
93	100	[M - C ₄ H ₉] ⁺ (Loss of butyl radical, McLafferty rearrangement)
106	~23	[M - C ₃ H ₇] ⁺ (Loss of propyl radical)
120	~10	[M - C ₂ H ₅] ⁺ (Loss of ethyl radical)
134	~5	[M - CH ₃] ⁺ (Loss of methyl radical)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Pentylpyridine** based on its structure.

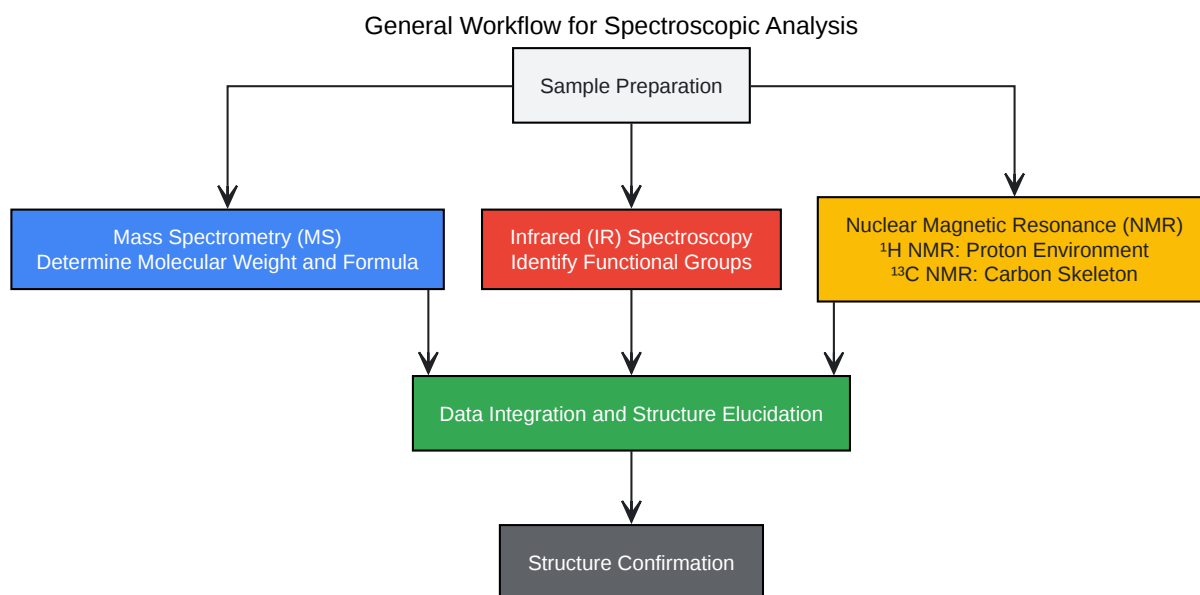
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic (Pyridine ring)
2955-2850	C-H Stretch	Aliphatic (Pentyl group)
1600-1585	C=C and C=N Stretch	Aromatic (Pyridine ring)
1500-1400	C-C Stretch	Aromatic (Pyridine ring)
1465	C-H Bend (Scissoring)	-CH ₂ - (Pentyl group)
1375	C-H Bend (Rocking)	-CH ₃ (Pentyl group)
780-740	C-H Out-of-plane Bend	ortho-disubstituted Pyridine

Experimental Protocols

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a JEOL spectrometer operating at a frequency of 400 MHz for ^1H and 100.40 MHz for ^{13}C .^[1] The sample was dissolved in deuterated chloroform (CDCl_3).^[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- Mass Spectrometry: The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument with electron ionization (EI) at 70 eV.^[1]
- IR Spectroscopy: The infrared spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument.^[1] The sample was analyzed neat.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **2-Pentylpyridine**.



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Caption: A logical workflow for the spectroscopic analysis of organic compounds.

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References

- 1. 2-Pentylpyridine | C₁₀H₁₅N | CID 16800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Pentylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580524#spectroscopic-data-for-2-pentylpyridine-nmr-ir-mass-spec]

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